2-(4-Benzoylphenoxy)-2-methylpropanamide
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Overview
Description
2-(4-Benzoylphenoxy)-2-methylpropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoyl group attached to a phenoxy moiety, which is further linked to a methylpropanamide structure. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenoxy)-2-methylpropanamide typically involves the reaction of 4-hydroxybenzophenone with 2-bromo-2-methylpropanamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dichloromethane, under reflux conditions. The reaction mixture is monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale. The use of continuous flow reactors and automated purification systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenoxy)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzoyl or phenoxy derivatives.
Scientific Research Applications
2-(4-Benzoylphenoxy)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylphenoxy)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting the filamentous temperature-sensitive protein Z (FtsZ), a key protein involved in bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: A precursor in the synthesis of 2-(4-Benzoylphenoxy)-2-methylpropanamide.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: A structurally related compound with similar antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit bacterial cell division by targeting FtsZ sets it apart from other antimicrobial agents, making it a promising candidate for further research and development.
Properties
CAS No. |
62100-52-1 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(4-benzoylphenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C17H17NO3/c1-17(2,16(18)20)21-14-10-8-13(9-11-14)15(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,18,20) |
InChI Key |
MVJAQXOJTJUDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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